molecular formula C14H18F2O2 B7991051 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one

Cat. No.: B7991051
M. Wt: 256.29 g/mol
InChI Key: DHNGZZVFBTVNRV-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one is a chemical compound with the molecular formula C14H18F2O2. It is characterized by the presence of difluoro and isopentyloxy groups attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts or bases to facilitate the reactions .

Scientific Research Applications

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoro and isopentyloxy groups contribute to its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O2/c1-4-12(17)10-7-11(15)14(16)13(8-10)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGZZVFBTVNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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